Product packaging for 4-Chloro-3-nitro-2(3H)-pyridinone(Cat. No.:CAS No. 1218764-78-3)

4-Chloro-3-nitro-2(3H)-pyridinone

Cat. No.: B12365691
CAS No.: 1218764-78-3
M. Wt: 174.54 g/mol
InChI Key: CLUHHGFLHDGBPO-UHFFFAOYSA-N
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Description

Overview of 2(3H)-Pyridinones in Heterocyclic Chemistry

Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. frontiersin.org Specifically, 2(3H)-pyridinones, also known as α-pyridones, are characterized by the carbonyl group at the C2 position. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors, a feature that facilitates interaction with biological targets. frontiersin.orgnih.gov Their physicochemical properties, such as polarity and lipophilicity, can be readily modified through various synthetic routes, making them versatile building blocks in the design of new molecules. frontiersin.org

Significance of Halogenated and Nitrated Pyridinone Scaffolds

The introduction of halogen and nitro groups onto the pyridinone ring significantly influences the electronic properties and reactivity of the scaffold. Halogen atoms, such as chlorine, can participate in halogen bonding, an increasingly recognized non-covalent interaction in molecular design. nih.gov The presence of a nitro group, a strong electron-withdrawing group, can activate the pyridinone ring towards certain chemical transformations. This is exemplified in the use of related compounds like 4-chloro-3-nitrocoumarin (B1585357) as a precursor in the synthesis of other heterocyclic systems. rsc.org

Structural Tautomerism in 4-Chloro-3-nitro-2(3H)-pyridinone: Interconversion with 4-Chloro-2-hydroxy-3-nitropyridine and Related Forms

A key characteristic of 2(3H)-pyridinones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine (B17775) counterparts. nih.gov In the case of the title compound, this compound (the lactam form) coexists with 4-Chloro-2-hydroxy-3-nitropyridine (the lactim form). The position of this equilibrium can be influenced by factors such as the solvent and the physical state. nih.govstackexchange.com While the pyridone form often predominates in polar solvents and the solid state, the hydroxy form can be favored in the gas phase. nih.govstackexchange.com Computational studies have been employed to understand and predict the tautomeric preferences in such heterocyclic systems. researchgate.netwayne.edu

Interactive Data Table 1: Tautomeric Forms of this compound
Tautomeric FormChemical NameKey Structural Feature
LactamThis compoundCarbonyl group (C=O) at C2
Lactim4-Chloro-2-hydroxy-3-nitropyridineHydroxyl group (-OH) at C2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN2O3 B12365691 4-Chloro-3-nitro-2(3H)-pyridinone CAS No. 1218764-78-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1218764-78-3

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

4-chloro-3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2,4H

InChI Key

CLUHHGFLHDGBPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=O)N=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 3 Nitro 2 3h Pyridinone and Its Precursors

Regioselective Nitration and Chlorination Strategies

The precise introduction of nitro and chloro groups onto the pyridinone scaffold is critical for the synthesis of the target compound. Several strategies have been developed to control the regioselectivity of these reactions.

Nitration of 4-Hydroxy-2-pyridones and Subsequent Chlorination

One common approach involves the nitration of 4-hydroxy-2-pyridone derivatives. 4-Hydroxy-2-pyridone alkaloids are a class of naturally occurring compounds with diverse biological activities, which has spurred interest in their synthesis. rsc.org The synthesis often begins with precursors that can be modified to create the desired pyridone structure.

The nitration of the 4-hydroxy-2-pyridone ring system is a key step. The directing effects of the existing hydroxyl and keto groups on the pyridine (B92270) ring guide the incoming nitro group to the desired position. Following nitration, a chlorinating agent is used to replace the hydroxyl group with a chlorine atom, yielding the 4-chloro-3-nitro-2(3H)-pyridinone. A patent describes a process where 4-chloro-2-amino-3-nitropyridine is converted to 4-chloro-3-nitropyridine-2-ol via diazotization followed by hydrolysis. google.com This intermediate can then be further processed.

Chlorination of Nitrated Pyridinones

An alternative strategy involves the chlorination of a pre-nitrated pyridinone. For example, the synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine (B103006) is achieved by heating 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride. prepchem.com This reaction demonstrates the conversion of a pyridone to a chloropyridine after the nitro group is already in place. The excess phosphorus oxychloride is removed under reduced pressure, and the product is isolated after neutralization. prepchem.com

PrecursorReagentProductYieldReference
2,6-dimethyl-3-nitro-4-pyridonePhosphorus oxychloride4-Chloro-2,6-dimethyl-3-nitropyridine79% prepchem.com

Preparation from 2-pyridone via N-alkylation and subsequent chlorination

While not directly leading to this compound, methods for the chlorination of pyridines are relevant. The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. youtube.com However, the introduction of an N-oxide can activate the ring towards electrophilic substitution at the 2- and 4-positions. nih.govresearchgate.net After the desired substitutions, the N-oxide can be removed.

Synthesis of Related Chloro-Nitropyridine Intermediates

The synthesis of various chloro-nitropyridine intermediates is crucial for accessing a range of substituted pyridine compounds. For instance, 2-chloro-4-methyl-3-nitropyridine (B135334) is a key intermediate in organic synthesis, particularly for pharmaceuticals. innospk.comnbinno.com Its synthesis typically involves the chlorination and nitration of pyridine derivatives, requiring careful control of reaction conditions to achieve the correct substitution pattern. innospk.com

Another important intermediate is 2,6-dichloro-3-nitropyridine, which can be prepared by the nitration of 2,6-dichloropyridine (B45657) using a mixture of concentrated sulfuric acid and fuming nitric acid. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. unibo.it This includes the use of less hazardous solvents, reducing waste, and improving energy efficiency. unibo.itimist.ma For instance, eco-friendly methods for the synthesis of related heterocyclic compounds, such as azetidin-2-ones, have been developed that avoid hazardous solvents and reduce reaction times. primescholars.com While specific green chemistry approaches for this compound are not extensively detailed in the provided results, the broader trends in organic synthesis suggest a move towards more sustainable practices. unibo.it This can include solvent-free reactions or the use of aqueous media. imist.maacs.org

Synthetic Efficiency and Scale-up Considerations in Production

The transition from laboratory-scale synthesis to industrial production presents several challenges. Key considerations include the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of purification. For example, a patented method for preparing 4-chloro-2,6-dimethyl-3-nitropyridine emphasizes the use of readily available raw materials and a simple purification process to achieve a high yield. wipo.int

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Nitro 2 3h Pyridinone

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 4-position of the pyridinone ring is highly susceptible to nucleophilic attack. This reactivity is a consequence of the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, which stabilize the intermediate Meisenheimer-type complex formed during the substitution process.

Reactions with Amines and Substituted Amines

The activated 4-chloro position readily undergoes substitution with various primary and secondary amines. While specific studies on 4-chloro-3-nitro-2(3H)-pyridinone are not extensively detailed in publicly available literature, the reactivity can be inferred from analogous systems like 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. researchgate.net In these systems, the chloro group is displaced by amines such as aniline (B41778) and piperidine (B6355638) under mild conditions, typically in a suitable solvent at room temperature or with gentle heating, to yield the corresponding 4-amino derivatives. researchgate.net The reaction proceeds via a standard nucleophilic aromatic substitution (SNAr) mechanism.

For instance, the reaction of a similar substrate, 2-chloro-3-nitropyridine (B167233), with morpholine (B109124) results in the formation of 4-(3-nitropyridin-2-yl)morpholine. guidechem.com This highlights the general susceptibility of the C-Cl bond to cleavage by amine nucleophiles when activated by an ortho or para nitro group.

Table 1: Representative Nucleophilic Substitution Reactions with Amines on Analogous Chloro-Nitro Heterocycles

Starting MaterialNucleophileProductReference
4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneAniline4-(Phenylamino)-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net
4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dionePiperidine4-(Piperidin-1-yl)-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net
2-Chloro-3-nitropyridineMorpholine4-(3-Nitropyridin-2-yl)morpholine guidechem.com

Formation of 4-Azido-3-nitropyridine Derivatives

The chlorine atom is efficiently displaced by the azide (B81097) ion to form 4-azido-3-nitro-2(3H)-pyridinone. This reaction is typically carried out using sodium azide in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at room temperature. researchgate.netresearchgate.netresearchgate.net The formation of the azido (B1232118) derivative is confirmed by spectroscopic methods, notably the appearance of a characteristic strong absorption band for the azido group in the infrared (IR) spectrum around 2150 cm⁻¹. researchgate.net

This transformation is a key step in the synthesis of fused heterocyclic systems, as the resulting ortho-nitroazido compound is a precursor for furoxans and furazans. researchgate.netresearchgate.net The synthesis proceeds from 4-hydroxy-2-pyridone, which undergoes nitration and subsequent chlorination to yield the 4-chloro-3-nitro-2-pyridone substrate. researchgate.netresearchgate.net

Reactivity with Other Nucleophiles (e.g., thioglycolates, sarcosinate)

The electrophilic C-4 position of this compound also reacts with other soft and hard nucleophiles. Based on the reactivity of analogous compounds, sulfur nucleophiles are effective in displacing the chloride. For example, 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione reacts with thiophenol in the presence of a base to yield the corresponding 4-(phenylthio) derivative. researchgate.net This indicates that thiols, and by extension thioglycolates, can serve as potent nucleophiles in this reaction, leading to the formation of a C-S bond at the 4-position.

While specific reactions with sarcosinate are not documented in the available literature for this exact substrate, its nucleophilic nature suggests it would also displace the chlorine atom to form the corresponding N-substituted glycine (B1666218) derivative. Such reactions are common in the functionalization of activated chloroheterocycles.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group or participation in cyclization reactions.

Reductive Transformations

The nitro group of this compound can be selectively reduced to an amino group, yielding 4-chloro-3-amino-2(3H)-pyridinone. A common and effective method for this transformation in related chloronitropyridine compounds is the use of reducing agents like stannous chloride (SnCl₂) in an acidic medium. guidechem.com For example, 2-chloro-3-nitropyridine is successfully reduced to 2-chloro-3-aminopyridine using this method. guidechem.com Other methods for nitro group reduction, such as catalytic hydrogenation with catalysts like Pd/C or platinum, are also widely used, although care must be taken to avoid concurrent hydrodechlorination (removal of the chlorine atom). guidechem.com The choice of reducing agent and conditions is crucial for achieving chemoselectivity.

Cyclization Reactions to Furoxanes and Furazans from Azido Precursors

The 4-azido-3-nitropyridine derivatives formed from the nucleophilic substitution of the chlorine atom are important intermediates for synthesizing fused heterocyclic systems. researchgate.net Upon heating (thermolysis), 4-azido-3-nitro-2(3H)-pyridinone undergoes intramolecular cyclization with the loss of a nitrogen molecule (N₂) to form a pyridofuroxan (a furoxano[3,4-c]pyridin-2(3H)-one). researchgate.netresearchgate.net This reaction is an example of an electrocyclic process involving the ortho-nitro and azido groups. researchgate.net The conditions for this thermal decomposition can be studied using techniques like differential scanning calorimetry (DSC). researchgate.net

The resulting furoxan can be further transformed. Desoxygenation of the furoxan ring system, for instance, can be achieved using reagents like triphenylphosphine (B44618) (PPh₃). This reaction removes the N-oxide oxygen atom to yield the corresponding furazan (B8792606) (a furazano[3,4-c]pyridin-2(3H)-one). researchgate.netresearchgate.net

Table 2: Cyclization and Related Reactions of Azido Precursors

Starting MaterialReactionProductReference
4-Azido-3-nitro-2(3H)-pyridinoneThermolysisFuroxano[3,4-c]pyridin-2(3H)-one researchgate.netresearchgate.net
Furoxano[3,4-c]pyridin-2(3H)-oneDesoxygenation (with PPh₃)Furazano[3,4-c]pyridin-2(3H)-one researchgate.netresearchgate.net

Electrophilic Attack on the Pyridinone Ring

The structure of this compound is characterized by a significant electron deficiency in the heterocyclic ring. The combined electron-withdrawing effects of the ortho-nitro group, the para-chloro substituent, and the inherent electron-withdrawing nature of the pyridinone carbonyl group strongly deactivate the ring system towards electrophilic aromatic substitution.

In general, electrophilic substitution reactions proceed via the attack of an electrophile on an electron-rich aromatic ring to form a cationic intermediate, known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. For the pyridinone ring in the title compound, the presence of multiple electron-withdrawing groups would destabilize this cationic intermediate, thereby increasing the activation energy for electrophilic attack. Groups like the nitro (-NO2) group are known to be strong deactivating groups that direct incoming electrophiles to the meta-position in benzene (B151609) rings. chemguide.co.uk While the pyridinone system is more complex, the deactivating principle remains. Consequently, electrophilic substitution reactions on this compound are not commonly reported in the literature, as the substrate is inherently unreactive under typical electrophilic conditions.

Ring Transformations and Rearrangement Reactions

While resistant to electrophilic attack, the electron-deficient nature of this compound makes it a candidate for nucleophilic attack, which can lead to complex ring transformations and rearrangements. These reactions often proceed through a ring-opening-ring-closing (RORC) mechanism.

A closely related compound, 2-chloro-3-nitropyridine, undergoes a ring-opening reaction when treated with hydroxide (B78521) ions. researchgate.net This reaction is proposed to proceed via the SN(ANRORC) mechanism, where ANRORC stands for Addition of Nucleophile, Ring Opening, and Ring Closing. In this mechanism, the nucleophile adds to the ring, followed by cleavage of a C-N bond to form a transient open-chain intermediate. For 2-chloro-3-nitropyridine, this intermediate is a pseudo-cis form which is unstable and isomerizes to a more stable pseudo-trans geometry. researchgate.net This isomerization prevents the subsequent ring-closing step that is observed in other isomers like 2-chloro-5-nitropyridine. researchgate.net It is plausible that this compound would exhibit similar reactivity with strong nucleophiles, leading to stable ring-opened products.

Furthermore, reactions with binucleophiles can lead to the formation of new heterocyclic systems. In a study on 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a more complex but structurally relevant system, treatment with hydrazine (B178648) hydrate (B1144303) resulted in the opening of the α-pyrone ring, followed by a ring-closure to form a pyrazolone (B3327878) derivative fused to the quinolinone core. researchgate.net This type of RORC heterocyclization highlights the potential of using substituted pyridinones as synthons for diverse heterocyclic structures.

Table 1: Ring Transformation Reactions of Related Nitro-Chloro Heterocycles

Substrate Reagent(s) / Conditions Product(s) Reaction Type Reference
2-Chloro-3-nitropyridine Two equivalents of hydroxide ion Pseudo-trans [3-pentenenitrile, 2-nitro-5-oxo, ion(-1), sodium] Ring-Opening (SN(ANRORC) intermediate) researchgate.net

Base-Mediated Reactions and Reductive Coupling Phenomena

Base-mediated reactions of this compound can target several sites on the molecule. The acidic N-H proton of the pyridinone ring can be abstracted by a base, and the tautomeric hydroxy-pyridine form, 4-chloro-3-nitropyridin-2-ol, can undergo reactions typical of phenols and vinylogous acids.

A notable base-mediated reaction involves the conversion of 4-chloro-3-nitropyridin-2-ol to 2,4-dichloro-3-nitropyridine. This transformation is achieved by treating the substrate with phosphorous oxychloride in the presence of a base such as triethylamine. google.com In this reaction, the hydroxyl group of the pyridinol tautomer is converted into a better leaving group, which is subsequently displaced by a chloride ion from the reagent.

A particularly interesting reaction involving related structures is the nitro group-directed reductive coupling. Research on 4-chloro-3-nitrocoumarin (B1585357), a compound with a similar arrangement of chloro and nitro groups on an unsaturated lactone ring, has shown that it can undergo base-mediated reductive coupling with α-bromoacetophenone. rsc.org This is followed by a reductive intramolecular cyclization to yield complex 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org The proposed mechanism involves the initial base-mediated reaction, followed by a reduction step that facilitates the cyclization. This pathway underscores the potential for the nitro group in this compound to direct coupling reactions under basic and reductive conditions, enabling the construction of fused ring systems.

Table 2: Base-Mediated and Reductive Coupling Reactions

Substrate Reagent(s) / Conditions Product Reaction Type Reference
4-Chloro-3-nitropyridin-2-ol Phosphorous oxychloride, Triethylamine, 80-100 °C 2,4-Dichloro-3-nitropyridine Base-mediated substitution google.com

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic characterization of the chemical compound this compound. Despite its availability from commercial suppliers and its listing in chemical catalogs, which confirm its molecular formula (C₅H₃ClN₂O₃) and molecular weight (174.54 g/mol ), in-depth experimental data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not publicly accessible.

Numerous searches were conducted to locate primary research articles, spectroscopic databases, and supplementary materials that might contain the ¹H NMR, ¹³C NMR, and mass spectral data for this compound. These inquiries, however, did not yield the specific information required for a detailed structural elucidation as outlined in the requested article structure.

The available information is primarily limited to basic identifiers and safety data provided by chemical vendors. For instance, the compound is known by its CAS number 165547-79-5 and is also referred to as 4-Chloro-3-nitro-2-pyridone. While it is cited as a useful intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, the detailed spectroscopic data that would typically be generated and published during its synthesis and characterization are not present in the public domain.

Without access to experimental NMR data, a thorough analysis of proton and carbon chemical shifts, coupling constants, and conformational details through advanced techniques like 2D NMR (e.g., NOESY) is impossible. Similarly, the absence of Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) data prevents a detailed discussion of its fragmentation patterns and confirmation of its exact mass.

Consequently, the requested article focusing on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the lack of necessary scientific data. Further experimental work would be required to produce the ¹H NMR, ¹³C NMR, and mass spectrometry data needed for such an analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Analysis

Fragmentation Pathway Analysis

A detailed analysis of the fragmentation pathway of 4-Chloro-3-nitro-2(3H)-pyridinone using mass spectrometry is not available in published literature. Mass spectrometry is a powerful technique used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the fragmentation pattern of the resulting molecular ion. msu.eduuni-saarland.de The process typically involves a high-energy electron beam causing the molecule to lose an electron, forming a radical cation (molecular ion) which then undergoes characteristic decomposition. uni-saarland.deresearchgate.net For compounds containing chlorine, the isotopic pattern of chlorine (35Cl and 37Cl) would typically result in characteristic M+2 peaks in the mass spectrum, aiding in its identification. msu.edu However, without experimental mass spectra for this compound, a specific fragmentation pathway cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Detailed experimental and theoretical studies on the Infrared (IR) and Raman spectra of this compound are not present in the accessible scientific literature. Vibrational spectroscopy is essential for identifying functional groups and elucidating the molecular structure. researchgate.netedinst.com

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. nih.gov For this compound, one would expect to observe characteristic absorption bands corresponding to the vibrations of its functional groups, such as the N-H stretch and C=O stretch of the pyridinone ring, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-Cl stretch. researchgate.netchemicalbook.com

Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic light, providing complementary information to IR spectroscopy. edinst.comnih.gov A vibrational mode is Raman active if it involves a change in the molecule's polarizability. edinst.com Analysis of Raman spectra for this compound would help in assigning vibrational modes, particularly for symmetric vibrations that might be weak in the IR spectrum. aps.orgresearchgate.net

While theoretical calculations (e.g., using Density Functional Theory, DFT) are often employed to predict and help assign vibrational frequencies for related molecules, such a specific analysis for this compound has not been published. nih.govnih.gov

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

There is no available data regarding the UV-Visible absorption or fluorescence properties of this compound.

UV-Visible Absorption Spectroscopy: This technique provides information about electronic transitions within a molecule when it absorbs ultraviolet or visible light. pacificbiolabs.comtechnologynetworks.com The spectrum is influenced by the system of conjugated π-electrons and the presence of various chromophores. For this compound, the pyridinone ring, nitro group, and chlorine atom would all influence the electronic absorption profile, with expected transitions such as n→π* and π→π*. nist.govsharif.edu The wavelength of maximum absorbance (λmax) is a key characteristic determined by this method. technologynetworks.comresearchgate.net

Fluorescence Spectroscopy: This technique measures the emission of light from a substance that has absorbed light. It is a highly sensitive method used to study the electronic structure and environment of fluorescent molecules. There is no information to indicate whether this compound is fluorescent or to describe its emission spectrum.

X-ray Crystallography for Solid-State Structural Confirmation

No crystal structure determination for this compound has been reported in the Cambridge Structural Database or other public repositories. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.gov This analysis would provide accurate bond lengths, bond angles, and details about the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net While crystal structures for related nitropyridine derivatives have been solved, this information cannot be directly extrapolated to confirm the solid-state structure of the title compound. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting the optimized geometry, bond lengths, bond angles, and various electronic properties of molecules. For a molecule like 4-Chloro-3-nitro-2(3H)-pyridinone, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be the first step in a computational investigation.

These calculations would provide the three-dimensional coordinates of each atom in the molecule, corresponding to the minimum energy conformation. This would reveal the planarity of the pyridinone ring and the orientation of the chloro and nitro substituents. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, would also be determined, highlighting the electron-rich and electron-poor regions of the molecule. For instance, the nitro group is a strong electron-withdrawing group, and DFT would quantify its effect on the electron distribution across the pyridinone ring.

Quantum Mechanical Analysis of Reaction Mechanisms and Pathways

Quantum mechanical (QM) methods are instrumental in studying the mechanisms of chemical reactions. For this compound, QM calculations could be employed to investigate various potential reactions, such as nucleophilic aromatic substitution or reactions involving the nitro group.

A study on the synthesis of N-substituted 2-pyridones utilized quantum chemistry calculations at the B3LYP/6-31g(d) level to explore the reaction mechanism and regioselectivity. nih.gov The calculations of the free energy barrier for the reactions indicated that different nucleophiles would preferentially attack different positions on the pyridone ring system. nih.gov For this compound, similar QM analysis could predict the most likely sites for nucleophilic attack, considering the electronic effects of both the chloro and nitro substituents. The transition state geometries and their corresponding activation energies for different reaction pathways could be calculated, providing a detailed understanding of the reaction kinetics and thermodynamics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In a molecule like this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. Computational studies on other nitro-substituted aromatic compounds have shown that the LUMO is often localized on the nitro group and the aromatic ring, which is a key factor in their reactivity.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a description of the Lewis-like chemical bonding structure of a molecule, including lone pairs and bond orbitals. NBO analysis can reveal details about charge transfer interactions, hyperconjugation, and the nature of chemical bonds.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral features.

For this compound, DFT calculations could predict its infrared spectrum. The calculated vibrational frequencies would correspond to the stretching and bending modes of the various functional groups, such as the C=O, N-H, C-Cl, and N-O bonds. By comparing the calculated spectrum with an experimentally obtained IR spectrum, one could confirm the molecular structure and the accuracy of the computational method. While no specific spectroscopic studies for this compound were found, research on isotopically substituted 2-pyridones demonstrates the utility of such correlative studies. acs.org

Applications As a Synthetic Building Block in Organic Chemistry

Intermediate in the Synthesis of Substituted Pyridine (B92270) Derivatives

4-Chloro-3-nitro-2(3H)-pyridinone serves as a crucial intermediate in the synthesis of a variety of substituted pyridine derivatives. The reactivity of the chloro and nitro groups allows for a range of chemical modifications, enabling the introduction of diverse functional groups onto the pyridine ring.

The chloro group at the 4-position is susceptible to nucleophilic substitution, providing a direct route to introduce different substituents. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) leads to the formation of pyridinylpiperazine. nih.gov The electron-withdrawing nature of the nitro group at the 3-position facilitates this nucleophilic aromatic substitution by making the carbon at the 2-position a strong electrophilic center. nih.gov This reactivity is fundamental to creating a library of pyridine derivatives with potential applications in medicinal chemistry.

Furthermore, the nitro group itself can be a site for chemical transformation. While direct substitution of the nitro group is less common, its presence influences the reactivity of the entire molecule and can be reduced to an amino group, which then opens up further avenues for derivatization. The strategic manipulation of both the chloro and nitro groups allows for the regioselective synthesis of multi-substituted pyridines. nih.gov

Precursor for Diverse Fused Heterocyclic Ring Systems

The strategic placement of reactive sites in this compound makes it an ideal precursor for the construction of various fused heterocyclic ring systems. These fused systems are of significant interest due to their prevalence in biologically active molecules and materials science.

Pyrido[3,4-d]pyrimidine (B3350098) Derivatives

This compound is instrumental in the synthesis of pyrido[3,4-d]pyrimidine derivatives. A common strategy involves the thermal cyclocondensation of an appropriately substituted pyridine derivative, which can be derived from this compound, with a suitable reagent like chloroformamidine (B3279071) hydrochloride. nih.gov The resulting pyrido[3,4-d]pyrimidine core can then be further functionalized. For example, a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, can undergo palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position to generate a diverse range of analogs. nih.gov

Pyrrolo[3,2-c]pyridine Derivatives

The synthesis of pyrrolo[3,2-c]pyridine derivatives can also be achieved using precursors derived from this compound. The general approach involves the construction of the pyrrole (B145914) ring onto the pyridine core. For instance, chlorination of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, a related structure, using a mixture of phosphorus oxychloride and phosphorus pentachloride can yield 4-chloro-1H-pyrrolo[3,2-c]pyridine. This highlights the utility of the pyridinone structure in accessing chloro-substituted intermediates necessary for further elaboration into the desired fused systems.

Thieno[2,3-b]pyridine (B153569) Hybrids

The synthesis of thieno[2,3-b]pyridine hybrids often involves the construction of a thiophene (B33073) ring fused to a pyridine core. Starting from a substituted pyridine, such as a derivative of this compound, reactions can be designed to introduce the necessary sulfur-containing fragments. For example, the reaction of a substituted pyridine-2(1H)-thione with compounds containing a halogen atom adjacent to an active methylene (B1212753) group can lead to the formation of thieno[2,3-b]pyridines. abertay.ac.uk The specific substituents on the initial pyridine ring direct the regioselectivity of the cyclization, leading to the desired thieno[2,3-b]pyridine scaffold. abertay.ac.ukresearchgate.net

Chromeno-annulated Systems (e.g., Chromeno[3,4-c]pyridone)

The fusion of a chromene ring system to a pyridone core, resulting in chromeno-annulated systems like chromeno[3,4-c]pyridone, can be accomplished using precursors related to this compound. The synthesis often involves the reaction of a coumarin (B35378) derivative with a suitable nitrogen-containing component. For example, 4-chloro-3-nitrocoumarin (B1585357) can be a precursor for the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones, which involves a base-mediated reductive coupling followed by reductive intramolecular cyclization. rsc.org This demonstrates how the reactivity of the chloro and nitro groups on a similar heterocyclic core can be harnessed for the construction of complex fused systems.

Pyrazolo-pyridine Derivatives

This compound is a valuable precursor for the synthesis of various pyrazolo-pyridine derivatives. nih.gov The general strategy involves the reaction of a 2-chloro-3-nitropyridine derivative with a hydrazine (B178648) or a substituted hydrazine to form the pyrazole (B372694) ring. For instance, an efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. nih.gov Similarly, pyrazolo[3,4-b]pyridones can be synthesized through an N-heterocyclic carbene (NHC)-catalyzed enantioselective [3 + 3] cycloaddition reaction using α-bromo enals and pyrazoles. chigroup.site The versatility of the starting material allows for the synthesis of different isomers, such as pyrazolo[4,3-c]pyridines, by carefully choosing the reaction partners and conditions. mdpi.comrsc.org

Role in Complex Multi-step Organic Transformations

The application of this compound as a synthetic building block is centered on its ability to undergo sequential and regioselective reactions. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridinone ring for nucleophilic attack, while the chloro group itself serves as a versatile leaving group for substitution reactions. This reactivity profile allows for the stepwise construction of more elaborate molecular architectures.

Research has demonstrated the utility of related 4-chloro-3-nitropyridine (B21940) derivatives in the synthesis of fused heterocyclic systems. For instance, the analogous compound, 4-chloro-3-nitropyridine, serves as a precursor for the synthesis of various substituted pyridines by nucleophilic aromatic substitution. These reactions are foundational steps in the assembly of more complex molecules.

In a similar vein, the reactivity of the 2-pyridone nucleus itself is well-established. The tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms allows for selective N- or O-alkylation, providing pathways to a variety of derivatives. This inherent reactivity is harnessed in multi-step syntheses to introduce diverse substituents onto the heterocyclic core.

Although detailed, multi-step synthetic pathways starting directly from this compound are not abundantly reported in mainstream chemical literature, its potential is evident from the established chemistry of its constituent parts. The combination of a reactive chloro substituent, an activating nitro group, and a versatile pyridinone core makes it a promising starting material for the synthesis of novel polycyclic and substituted heterocyclic compounds. The development of such synthetic routes remains an area of interest for chemists seeking to access new chemical space.

Below is a table summarizing potential transformations involving key functional groups present in this compound, based on the general reactivity of similar structures.

Starting MaterialReagent(s)Product TypePotential Subsequent Transformations
This compoundVarious Nucleophiles (e.g., amines, thiols, alkoxides)4-Substituted-3-nitro-2(3H)-pyridinonesReduction of the nitro group, further functionalization of the substituent.
This compoundReducing Agents (e.g., SnCl₂, H₂/Pd)3-Amino-4-chloro-2(3H)-pyridinoneCyclization reactions to form fused heterocycles (e.g., pyridopyrimidines).
This compoundOrganometallic Reagents (e.g., Grignard, organozinc)4-Alkylated/Arylated-3-nitro-2(3H)-pyridinonesFurther manipulation of the newly introduced carbon-based substituent.

Applications in Medicinal Chemistry Research As an Intermediate

Synthesis of Compounds with Potential Anti-Infective Properties

The scaffold of 4-chloro-3-nitro-2(3H)-pyridinone is instrumental in the creation of new anti-infective agents. For instance, it is a precursor in the synthesis of various derivatives that have demonstrated significant antibacterial and antifungal activities. A notable example is the synthesis of novel 4-chloro-3-nitrophenylthiourea derivatives. Many of these compounds have shown high antibacterial activity against both standard and hospital-acquired strains, with minimum inhibitory concentration (MIC) values as low as 0.5-2 μg/mL, which is comparable to the antibiotic ciprofloxacin. nih.gov Specifically, derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents have proven to be particularly effective against Gram-positive bacteria. nih.gov These compounds have also demonstrated the ability to inhibit the formation of biofilms, which are notoriously difficult to treat. nih.gov

Furthermore, certain N-alkylthioureas derived from this intermediate have exhibited a two- to four-fold increase in potency against Mycobacterium tuberculosis isolates when compared to the first-line tuberculosis drug, isoniazid. nih.gov The mechanism of action for some of these synthesized compounds involves the inhibition of bacterial type II topoisomerases, essential enzymes for DNA replication in bacteria. nih.gov

Intermediate for Novel Anticancer Agents

In the field of oncology, this compound serves as a crucial intermediate for the development of new anticancer agents. Its chemical reactivity allows for the construction of more complex molecules designed to interact with specific targets in cancer cells. For example, pyridone derivatives, which can be synthesized from this intermediate, have been investigated for their anticancer properties. Studies have shown that certain substituted pyridone derivatives exhibit a significant response against lung and breast cancer cell lines. nih.gov

The versatility of the pyridinone scaffold is further highlighted by its use in creating amide-based pyridinium (B92312) iodide compounds, which have shown significant anticancer properties. nih.gov The incorporation of the this compound core into larger, more complex structures allows for the fine-tuning of their biological activity, leading to the discovery of potent anticancer molecules.

Precursor for Central Nervous System (CNS) Active Compounds

The development of new treatments for neurological and psychiatric disorders often relies on the synthesis of novel compounds that can cross the blood-brain barrier and interact with specific targets in the central nervous system. The this compound scaffold has been utilized as a precursor for the synthesis of CNS active compounds. For example, it has been used to create novel thiocoumarins and quinolin-2-ones that have been screened for anticonvulsant activity. researchgate.net

One such derivative, the methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid, demonstrated significant anticonvulsant activity in mouse models at a low dose. researchgate.net This highlights the potential of using this compound as a starting material to develop new therapies for epilepsy and other CNS disorders.

Development of Enzyme Inhibitors

Enzyme inhibitors are a critical class of drugs that function by blocking the activity of specific enzymes involved in disease processes. The chemical framework of this compound is well-suited for the design of such inhibitors. Its reactive sites allow for the attachment of various functional groups that can interact with the active sites of target enzymes.

Research has focused on the development of inhibitors for enzymes like dihydrofolate reductase and tyrosine kinases, which are important targets in cancer and inflammatory diseases. The pyridone core can serve as a scaffold to which pharmacophores targeting these enzymes can be appended. For instance, the discovery of a potent and selective Janus kinase 1 (JAK1) inhibitor involved the optimization of a pyrazole (B372694) carboxamide scaffold, a process that can be conceptually linked to the modification of pyridinone-type structures to achieve high ligand efficiency and selectivity. nih.gov

Contribution to New Scaffolds for Drug Discovery

The quest for new chemical entities in drug discovery often involves the exploration of novel molecular scaffolds. The this compound ring system is a valuable contributor to this endeavor, providing a foundation for the creation of diverse and previously unexplored chemical structures. nih.gov Its inherent reactivity allows for its transformation into a variety of fused heterocyclic systems and other complex molecular architectures. nih.govresearchgate.net

For example, it has been used as a precursor in the synthesis of 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones, a novel class of compounds with potential biological activities. rsc.org The ability to use this compound to generate libraries of diverse compounds makes it a powerful tool for identifying new lead structures in drug discovery programs. nih.gov The structural features of nitrogen-containing heterocycles like this pyridinone are highly favorable in drug design due to their potential for broad bioactivities and improved water solubility. nih.gov

Applications in Agrochemical Chemistry Research As an Intermediate

Synthesis of Herbicides and Fungicides

While specific, publicly available research detailing the direct use of 4-Chloro-3-nitro-2(3H)-pyridinone in the synthesis of commercialized herbicides and fungicides is limited, the broader class of chloronitropyridine derivatives is well-established in the creation of these agrochemicals. The presence of both a chloro and a nitro group on the pyridine (B92270) ring offers versatile reaction pathways. For instance, the chlorine atom can be displaced through nucleophilic substitution, and the nitro group can be reduced to an amino group, which can then be further functionalized. These reactions are fundamental in building the complex molecular architectures required for herbicidal and fungicidal activity.

The development of novel fungicides, for example, often involves the exploration of new chemical scaffolds. The pyridine ring is a common feature in many effective fungicides, and intermediates like this compound provide a starting point for creating libraries of new compounds to be tested for their fungicidal properties.

Development of Novel Crop Protection Agents

The search for new crop protection agents is a continuous effort driven by the need to manage resistance to existing products and to find more effective and environmentally benign solutions. The use of versatile intermediates is a key strategy in this discovery process.

The chemical properties of this compound make it an attractive building block for the development of novel crop protection agents. Researchers can utilize its reactive sites to attach various functional groups, leading to the creation of a diverse range of new chemical entities. These new molecules can then be screened for their biological activity against a wide array of plant pathogens and weeds. This approach, known as intermediate derivatization, is a cornerstone of modern agrochemical research, allowing for the efficient exploration of new chemical space in the quest for the next generation of crop protection solutions.

Potential in Materials Science Research

Incorporation into Polymeric Structures

The reactive sites on the molecule could allow for its incorporation as a monomer or a functional additive into polymeric structures. This could potentially impart specific properties, such as thermal stability or altered electronic characteristics, to the resulting polymer.

Design and Synthesis of Advanced Materials with Tunable Properties

The ability to chemically modify 4-Chloro-3-nitro-2(3H)-pyridinone opens up possibilities for the design of advanced materials. By systematically altering its structure, it may be possible to tune properties like conductivity or optical response for specific material applications.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Reactivity Pathways and Catalytic Applications

The 2-pyridone ring is a privileged scaffold whose reactivity has been extensively studied. However, the specific substitution pattern of 4-Chloro-3-nitro-2(3H)-pyridinone presents unique electronic properties that are ripe for exploration. Future research is expected to focus on leveraging modern catalytic methods to selectively functionalize its C-H bonds.

Recent advances in the site-selective C-H functionalization of 2-pyridones using transition-metal catalysis offer a roadmap for exploring the reactivity of this specific compound. nih.govrsc.org Due to the electronic biases of the pyridone ring, the C3 and C5 positions are typically more electron-rich, while the C4 and C6 positions are more electron-deficient. rsc.org The presence of the nitro group at C3 and the chloro group at C4 in the target molecule significantly alters this electronic landscape, making the remaining C5 and C6 positions primary targets for functionalization.

Emerging research could apply established catalytic systems to this compound to forge new carbon-carbon and carbon-heteroatom bonds. For instance, rhodium(III)-catalyzed C-H annulation and alkenylation, which have been successful with other 2-pyridones, could provide access to novel fused heterocyclic systems. researchgate.net Similarly, nickel- and ruthenium-based catalysts could be employed for site-selective alkylation, arylation, or sulfonylation. nih.govresearchgate.net

Table 1: Potential Catalytic C-H Functionalization Reactions for this compound

Reaction Type Catalyst System (Example) Target Position Potential Product Class Reference
Alkenylation Ni(cod)₂/P(i-Pr)₃, AlMe₃ C6 C6-alkenylated pyridones nih.gov
Arylation Fe-based catalyst, K₂S₂O₈ C3/C5 C-arylated pyridones nih.gov
Annulation Cp*Rh(III) C-H/N-H Fused quinolinones researchgate.net

The ambident nucleophilic character of the pyridone anion, which can react at either the nitrogen or oxygen atom, is another key area for future investigation. acs.org Studies could explore how the electronic nature of the chloro and nitro substituents, along with reaction conditions, dictate the regioselectivity of N- versus O-alkylation and arylation, providing access to two distinct classes of derivatives from a single precursor.

Development of Stereoselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. The 2-pyridone scaffold is present in many chiral bioactive molecules. mdpi.comnih.gov Future research on this compound will likely involve the development of novel stereoselective methods to introduce chirality.

Promising strategies include the catalytic asymmetric dearomatization of corresponding pyridine (B92270) precursors, which can generate chiral N-substituted 2-pyridones. mdpi.com Another established approach that could be adapted is the nucleophilic addition of organometallic reagents to chiral pyridinium (B92312) salts, which has been used to synthesize the natural products (-)-barrenazine A and B. acs.org Applying this concept, a chiral auxiliary could be attached to the nitrogen of the 4-chloro-3-nitropyridinium salt, guiding a stereoselective addition to create chiral dihydropyridone derivatives.

Furthermore, asymmetric aza-Michael reactions represent a powerful tool for constructing C-N bonds stereoselectively, offering a potential route to chiral N-substituted 2-pyridones. researchgate.net The development of protocols for the diastereoselective synthesis of N-alkenyl-2-pyridones from aldehydes and 2-halopyridinium salts also presents an opportunity that could be explored with derivatives of this compound. nih.gov

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and rationalizing chemical behavior. For a molecule as electronically complex as this compound, advanced computational modeling is a crucial research avenue. DFT calculations can elucidate the molecule's electronic structure, predict the most reactive sites, and model transition states to understand reaction mechanisms. rsc.orgacs.org

Future computational studies could:

Map the Electron Density: Precisely calculate the electron distribution across the pyridone ring to predict the regioselectivity of electrophilic and nucleophilic attacks. The competing influences of the electron-withdrawing nitro group and the halogen atom make this a non-trivial but valuable endeavor. nih.gov

Model Reaction Pathways: Simulate the mechanisms of catalytic C-H functionalization or nucleophilic substitution reactions to guide experimental design and optimize reaction conditions. rsc.org

Predict Tautomeric Equilibrium: Analyze the relative stability of the 2-pyridone (lactam) versus the 2-hydroxypyridine (B17775) (lactim) tautomer, which is fundamental to its reactivity and biological interactions. acs.orgnih.gov

Simulate Biological Interactions: Employ molecular docking and dynamics simulations to predict how derivatives of this compound might bind to biological targets like enzyme active sites, leveraging the known importance of the pyridone scaffold in medicinal chemistry. nih.govnih.gov

These computational insights will be instrumental in designing rational synthetic strategies and prioritizing derivatives for synthesis and biological evaluation.

Interdisciplinary Research into Bio-inspired Applications

The 2-pyridone core is a well-known "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. nih.govrsc.orgresearchgate.netnih.gov Its ability to act as a bioisostere for moieties like phenols and amides, and its capacity to form key hydrogen bonds with biological macromolecules, underpins its success. rsc.orgfrontiersin.org

Given this context, this compound is an ideal starting point for interdisciplinary research aimed at discovering new bioactive agents. Future work in this area would involve:

Library Synthesis: Using the novel reactivity pathways explored in Section 10.1 to synthesize a diverse library of derivatives.

Biological Screening: Collaborating with biologists and pharmacologists to screen these libraries against various targets, such as protein kinases, reverse transcriptase, or bacterial enzymes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how different functional groups influence biological activity, a critical step in optimizing lead compounds. nih.govfrontiersin.org

The synthesis of bio-inspired ensembles, for example by coupling the pyridone with other pharmacologically relevant heterocycles like pyrroles or quinazolines, represents a promising strategy for generating novel chemical entities with unique therapeutic potential. nih.govresearchgate.net

Sustainable Synthesis and Process Intensification

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. Future research into the synthesis and application of this compound should align with the principles of green chemistry. nih.gov This involves developing methods that reduce waste, minimize energy consumption, and use less hazardous materials.

Key research avenues include:

Green Synthetic Methods: Developing one-pot, multicomponent reactions that build the pyridone core or its derivatives in a single, efficient step. researchgate.netrsc.org The use of environmentally benign solvents like water or ionic liquids, and the application of energy-efficient techniques such as microwave or ultrasound irradiation, should be prioritized. nih.govresearchgate.net

Reusable Catalysts: Employing heterogeneous or recyclable catalysts to simplify product purification and reduce catalyst waste. researchgate.net

Process Intensification: Moving from traditional batch reactors to continuous flow systems. frontiersin.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability, making it an ideal technology for the industrial production of fine chemicals derived from this compound. aiche.orgyoutube.com

By focusing on these sustainable approaches, the synthesis of this valuable compound and its derivatives can be made more economically viable and environmentally responsible.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-nitro-2(3H)-pyridinone, and how do reaction conditions influence yield?

The synthesis of pyridinone derivatives typically involves nucleophilic substitution or nitration reactions. For example, analogous compounds like 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone are synthesized via nucleophilic substitution, where a hydroxyl group displaces a chlorine atom under basic conditions (e.g., NaOH in ethanol at 80°C). Key factors include solvent polarity, temperature control, and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is required:

  • ¹H/¹³C NMR : To confirm the pyridinone ring structure and substituent positions.
  • FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹).
  • Raman spectroscopy : Detects vibrational modes influenced by nitro and chloro groups, validated by computational modeling (e.g., DFT) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

  • Accelerated degradation tests : Expose the compound to acidic (HCl), neutral (H₂O), and basic (NaOH) solutions at 25–80°C.
  • HPLC monitoring : Track degradation products over time.
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds. Precautionary measures (e.g., inert atmosphere storage) are essential to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the resistance development of HIV-1 to pyridinone-based NNRTIs?

Pyridinone derivatives (e.g., Merck’s early candidates) inhibit HIV-1 reverse transcriptase (RT) by binding to a hydrophobic pocket. However, mutations like K103N or Y181C reduce binding affinity via steric hindrance or altered hydrogen bonding. Advanced strategies include:

  • Structure-activity relationship (SAR) studies : Introducing bulky substituents (e.g., trifluoromethyl) to improve steric complementarity.
  • Crystallography : Resolving RT-ligand complexes to identify mutation-resistant binding modes .

Q. How can computational modeling predict the adsorption behavior of pyridinone derivatives on metal surfaces?

Density Functional Theory (DFT) calculates adsorption energy (ΔGads) and electronic parameters (e.g., Fukui indices). For example, pyridinones with electron-rich nitro groups exhibit stronger adsorption on carbon steel in acidic media (ΔGads ≈ −34.5 kJ/mol), correlating with corrosion inhibition efficiency. Molecular dynamics simulations further model surface coverage and interaction dynamics .

Q. What role do substituents play in modulating the material properties of pyridinone-containing composites?

Substituents like chloro and nitro groups influence:

  • Mechanical strength : Higher halogen content reduces tensile strength but enhances hydrophobicity.
  • Antimicrobial activity : Zinc pyridinone derivatives (4 wt%) in polypropylene/straw composites achieve 99% bacterial inhibition (e.g., E. coli) due to reactive oxygen species generation.
  • Thermal stability : Nitro groups increase thermal degradation resistance (TGA 10% weight loss at 220°C vs. 180°C for unmodified analogs) .

Q. Can this compound act as a dual inhibitor targeting multiple viral enzymes?

Pyridinones with hydroxyl or carboxyl groups (e.g., pyrimidinediones) show dual inhibition of HIV-1 RT and integrase (IN). Proposed mechanisms:

  • RT inhibition : Blocking nucleotide polymerization.
  • IN inhibition : Chelating Mg²⁺ ions in the catalytic core. Experimental validation requires enzymatic assays (e.g., ELISA-based RT activity) and cell-based IN strand-transfer assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.